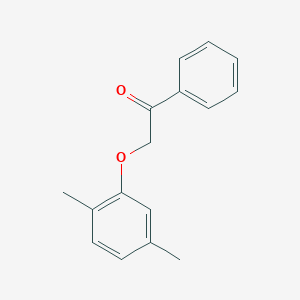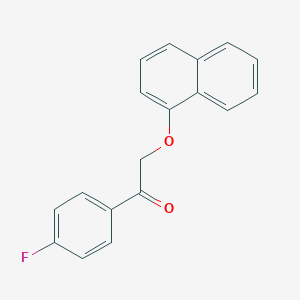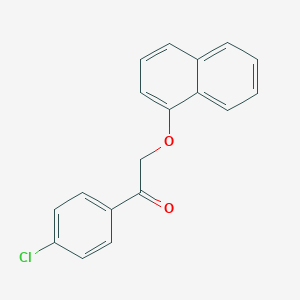![molecular formula C29H22ClNO5 B339358 2-(4-chlorophenyl)-2-oxoethyl 2'-[(4-methoxyphenyl)carbamoyl]biphenyl-2-carboxylate](/img/structure/B339358.png)
2-(4-chlorophenyl)-2-oxoethyl 2'-[(4-methoxyphenyl)carbamoyl]biphenyl-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-2-oxoethyl 2’-[(4-methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyanilino group, and a biphenyl carboxylate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 2’-[(4-methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylate typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with 2’-[(4-methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensures the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 2’-[(4-methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions may result in the formation of new derivatives with different functional groups .
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-2-oxoethyl 2’-[(4-methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 2’-[(4-methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological activities. The exact mechanism depends on the specific application and the molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid
- 2,4-Dimethylmethcathinone
- 2,4-Dimethylethcathinone
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 2’-[(4-methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C29H22ClNO5 |
|---|---|
Poids moléculaire |
499.9 g/mol |
Nom IUPAC |
[2-(4-chlorophenyl)-2-oxoethyl] 2-[2-[(4-methoxyphenyl)carbamoyl]phenyl]benzoate |
InChI |
InChI=1S/C29H22ClNO5/c1-35-22-16-14-21(15-17-22)31-28(33)25-8-4-2-6-23(25)24-7-3-5-9-26(24)29(34)36-18-27(32)19-10-12-20(30)13-11-19/h2-17H,18H2,1H3,(H,31,33) |
Clé InChI |
XDQDNBXPABISGH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)OCC(=O)C4=CC=C(C=C4)Cl |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)OCC(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-(4-Fluorophenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]ethanone](/img/structure/B339297.png)
![2-{[1,1'-BIPHENYL]-2-YLOXY}-1-(3-METHOXYPHENYL)ETHANONE](/img/structure/B339300.png)

